molecular formula C24H20N2O3S2 B2641659 N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 397290-22-1

N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2641659
CAS No.: 397290-22-1
M. Wt: 448.56
InChI Key: FLPFZHJHFYZGLR-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Biological Activity

N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a benzothiophene moiety linked to a tetrahydroisoquinoline sulfonamide structure. The chemical formula can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. The tetrahydroisoquinoline derivatives have been shown to influence neurotransmitter systems and exhibit neuroprotective properties.

  • Dopamine Receptor Modulation : Studies on related compounds suggest that tetrahydroisoquinoline derivatives can modulate dopamine receptor activity, which may have implications in treating neurodegenerative diseases like Parkinson's disease (PD) .
  • Inhibition of Apoptosis : The compound has been associated with the modulation of apoptotic pathways. For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related compound, has been shown to induce apoptosis in dopaminergic cells by increasing caspase-3 activity and decreasing anti-apoptotic Bcl-xL expression .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityKey Findings
Neurotoxicity1BnTIQ was found to disturb the effects of l-DOPA in rats, enhancing basal dopamine levels but blocking l-DOPA-induced caspase-3 activity increase.
Cell Viability1BnTIQ decreased cell viability in SH-SY5Y dopaminergic cells and increased lipid peroxidation and active caspase-3 formation.
Kinase InhibitionRelated benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors in cancer therapy contexts.

Case Studies

Several case studies highlight the relevance of this compound in neurological research:

  • Neuroprotective Effects : In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives can prevent dopaminergic cell death induced by neurotoxins. This suggests a potential role for this compound in neuroprotection .
  • Parkinson's Disease Models : Animal models have shown that administration of related compounds can alter behavioral responses associated with l-DOPA treatment, indicating a complex interaction with dopaminergic signaling pathways .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-24(25-21-7-10-23-19(15-21)12-14-30-23)18-5-8-22(9-6-18)31(28,29)26-13-11-17-3-1-2-4-20(17)16-26/h1-10,12,14-15H,11,13,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFZHJHFYZGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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